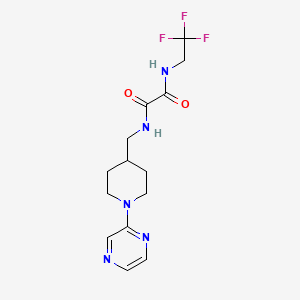

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and an oxalamide group

Properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N5O2/c15-14(16,17)9-21-13(24)12(23)20-7-10-1-5-22(6-2-10)11-8-18-3-4-19-11/h3-4,8,10H,1-2,5-7,9H2,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPBAJNYDAECQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazine and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the oxalamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticonvulsant and Anxiolytic Properties

Research indicates that N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exhibits notable anticonvulsant and anxiolytic properties. These effects suggest potential utility in treating neurological disorders such as epilepsy and anxiety disorders. The mechanisms underlying these activities are still under investigation but may involve modulation of neurotransmitter systems.

Interaction with Biological Targets

The compound's structure allows it to interact with specific biological targets, potentially influencing various signaling pathways. For instance, it has been shown to modulate enzyme activity and receptor functions, which could lead to therapeutic applications in diseases where these pathways are disrupted.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxalamide linkage through condensation reactions involving appropriate amines and acid chlorides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Pyrazine derivative + Piperidine derivative | Room temperature |

| 2 | Oxidation | Appropriate oxidizing agent | Anhydrous conditions |

| 3 | Final coupling | Oxalamide precursor + Trifluoroethyl amine | Controlled temperature |

Material Science Applications

Apart from its biological significance, this compound has potential applications in material science. Its unique chemical properties may allow it to be utilized in the development of novel materials with specific functionalities, such as sensors or catalysts.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound against bacterial strains like Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity compared to standard antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed strong interactions with enzymes involved in metabolic pathways, supporting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives and molecules containing pyrazine and piperidine rings. Examples include:

- N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)carbamate

Uniqueness

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a trifluoroethyl group, a pyrazinyl-piperidine moiety, and an oxalamide linkage. The general formula can be represented as follows:

The molecular weight is approximately 277.32 g/mol. The presence of the trifluoroethyl group may enhance lipophilicity and influence biological interactions.

Biological Activity

1. Anticonvulsant and Anxiolytic Properties

Research has indicated that this compound exhibits notable anticonvulsant and anxiolytic activities. These properties suggest potential applications in treating neurological disorders such as epilepsy and anxiety disorders. The exact mechanisms of action are still under investigation but may involve modulation of neurotransmitter systems or ion channels.

2. Interaction with Biological Targets

The structural components of this compound suggest that it may interact with specific biological targets, including receptors involved in neurotransmission. For instance, the pyrazine ring and piperidine moiety are known to participate in binding interactions with various proteins, potentially enhancing the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrazinyl-Piperidine Intermediate : Reaction of 2-chloropyrazine with piperidine under basic conditions to form the pyrazinyl-piperidine derivative.

- Oxalamide Formation : The intermediate is then reacted with oxalyl chloride to yield the oxalamide derivative.

- Trifluoroethyl Substitution : Finally, introduction of the trifluoroethyl group can be achieved through nucleophilic substitution reactions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticonvulsant | Exhibits potential in reducing seizure activity | |

| Anxiolytic | May alleviate anxiety symptoms | |

| Interaction with Targets | Potential binding to neurotransmitter receptors |

Case Studies

A recent study explored the anticonvulsant effects of similar compounds within the same structural class. It was found that modifications in the substituents significantly influenced their efficacy against seizures in animal models. The research highlights the importance of structural optimization for enhancing biological activity .

Another investigation focused on the anxiolytic properties of related oxalamides, demonstrating that compounds featuring a piperidine ring often exhibited enhanced binding affinity for GABA receptors, which are critical for anxiety regulation .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 0–25°C during coupling to minimize side reactions .

- Catalytic Additives : Use DMAP or pyridine to enhance acylation efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .

How should researchers characterize the purity and stereochemical configuration of this compound?

Q. Basic Characterization :

Q. Advanced Stereochemical Analysis :

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm stereopurity .

- 1H NMR in DMSO-d6 : Analyze splitting patterns (e.g., piperidine methylene protons at δ 1.10–2.20 ppm) to infer conformational stability .

What in vitro models are suitable for assessing its biological activity, and how should dose-response experiments be designed?

Q. Basic Screening :

Q. Advanced Experimental Design :

- Dose-Response Curves : Use 8–12 concentrations (0.1–100 μM) in triplicate, with 72-hour incubation to capture equilibrium effects .

- Positive Controls : Include maraviroc (CCR5 antagonist) or enfuvirtide (fusion inhibitor) for benchmarking .

How can structure-activity relationship (SAR) studies guide structural modifications to enhance antiviral potency?

Q. Key SAR Insights :

Q. Methodological Recommendations :

- Analog Synthesis : Replace pyrazine with pyridine () or vary trifluoroethyl chain length to probe steric/electronic effects .

- Computational Docking : Use AutoDock Vina to predict binding poses with HIV-1 gp120 and prioritize analogs .

What strategies address discrepancies in bioactivity data across different experimental batches?

Q. Root Cause Analysis :

Q. Resolution Workflow :

Repetition Under Controlled Conditions : Standardize solvent purity (HPLC-grade), anhydrous reagents, and inert atmospheres .

Bioassay Validation : Cross-test active/inactive batches in independent labs to rule out protocol variability .

What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Q. Critical Metrics :

- Oral Bioavailability : Conduct studies in Sprague-Dawley rats (10 mg/kg dose) with plasma sampling over 24h. Use LC-MS/MS for quantification .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (CLint) .

Q. Advanced Considerations :

- Blood-Brain Barrier Penetration : Measure brain/plasma ratios post-IV administration to assess CNS targeting potential .

How can researchers mitigate oxidative degradation during long-term stability studies?

Q. Methodological Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.